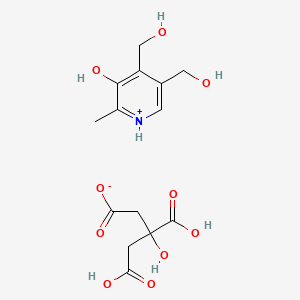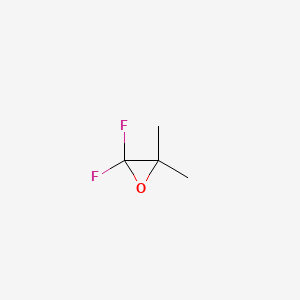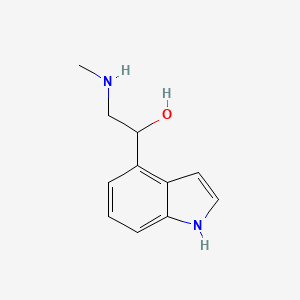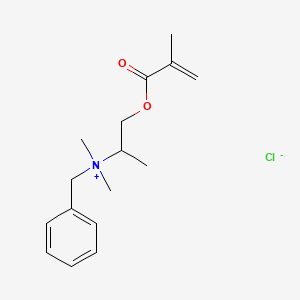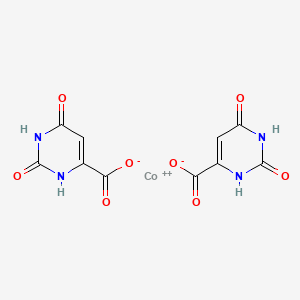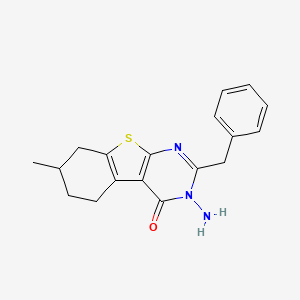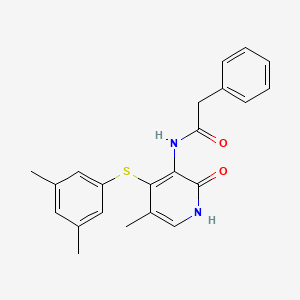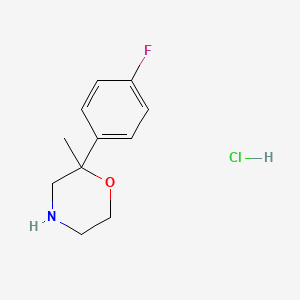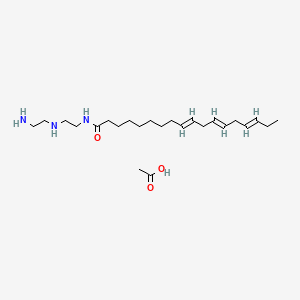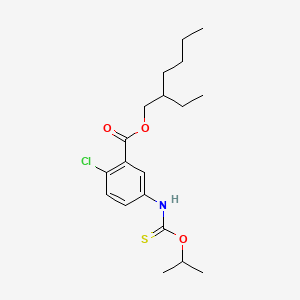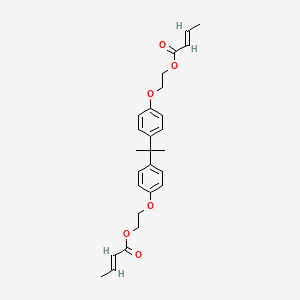
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is an organic compound with the molecular formula C27H32O6. This compound is known for its unique structure, which includes a crotonate ester group and phenyleneoxy linkages. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate typically involves the esterification of crotonic acid with a bisphenol derivative. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyleneoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyleneoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: A similar compound with phenyleneoxy linkages but lacking the crotonate ester group.
Crotonic Acid Esters: Compounds with similar ester groups but different aromatic linkages.
Uniqueness
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is unique due to its combination of crotonate ester and phenyleneoxy linkages, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93918-95-7 |
|---|---|
Molekularformel |
C27H32O6 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[4-[2-[4-[2-[(E)-but-2-enoyl]oxyethoxy]phenyl]propan-2-yl]phenoxy]ethyl (E)-but-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-5-7-25(28)32-19-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-20-33-26(29)8-6-2/h5-16H,17-20H2,1-4H3/b7-5+,8-6+ |
InChI-Schlüssel |
QFPJYTRPZADOBT-KQQUZDAGSA-N |
Isomerische SMILES |
C/C=C/C(=O)OCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCOC(=O)/C=C/C)(C)C |
Kanonische SMILES |
CC=CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


